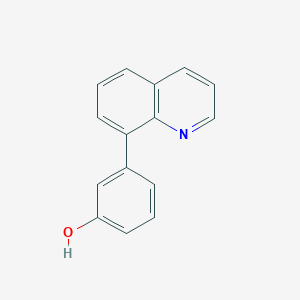

3-(8-Quinolinyl)phenol

Description

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-quinolin-8-ylphenol |

InChI |

InChI=1S/C15H11NO/c17-13-7-1-5-12(10-13)14-8-2-4-11-6-3-9-16-15(11)14/h1-10,17H |

InChI Key |

QDOSFVIAGZYCEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC(=CC=C3)O)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of 3-(8-Quinolinyl)phenol may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as iron or copper salts are frequently employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-(8-Quinolinyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline and phenol derivatives.

Scientific Research Applications

3-(8-Quinolinyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of 3-(8-Quinolinyl)phenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, inhibiting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Quinoline derivatives vary significantly based on substituent positions and functional groups. Below is a structural comparison of 3-(8-Quinolinyl)phenol with analogous compounds:

Electronic and Reactivity Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (e.g., in 2,6-dimethoxy-4-methyl-8-nitroquinolone, ) at position 8 increases electrophilicity, promoting reactions with nucleophilic biomolecules like skin proteins . The phenolic hydroxyl in this compound acts as a moderate electron-donating group, balancing reactivity and stability .

- Chelation Capacity: Compounds with hydroxyl or carboxylic acid groups (e.g., this compound, ) exhibit strong metal-binding properties, useful in designing antimicrobial agents or catalysts . Trifluoromethyl groups () reduce basicity but enhance lipophilicity, favoring membrane penetration in drug delivery .

Application-Oriented Comparisons

- Catalysis: Phosphorus-bearing quinolines (e.g., tris(8-quinolinyl)phosphite, ) are used in asymmetric catalysis, leveraging their rigid coordination geometry . this compound’s phenolic group could similarly stabilize transition metals in catalytic cycles .

Key Research Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO₂, CF₃) at position 8 increase quinoline’s electrophilicity, enhancing reactivity in substitution reactions but raising toxicity risks . Hydroxyl and carboxylic acid groups improve water solubility and biocompatibility, critical for pharmaceutical applications .

Biological Implications :

- Polar substituents (e.g., OH, NH₂) reduce skin sensitization by minimizing electrophilic interactions with proteins .

- Chloro and trifluoromethyl groups enhance antimicrobial activity through hydrophobic interactions and metabolic stability .

Catalytic and Material Applications: Quinoline-metal complexes (e.g., with Cu²⁺ or Fe³⁺) demonstrate efficacy in oxidation reactions and drug delivery systems .

Q & A

Basic: What are the standard synthetic routes for 3-(8-Quinolinyl)phenol, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link the quinoline and phenol moieties. Key steps include:

- Quinoline precursor preparation : Use Skraup synthesis or Friedländer annulation to generate the quinoline backbone .

- Coupling optimization : Adjust molar ratios (e.g., 1:1.2 for aryl boronic acid to halide), solvent polarity (e.g., DMF or THF), and temperature (60–90°C) to enhance regioselectivity .

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands improves coupling efficiency .

- Post-reaction purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. Yields >70% are achievable with rigorous exclusion of moisture .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when confirming the structure of this compound?

Methodological Answer:

Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:

- Dynamic NMR analysis : Perform variable-temperature NMR to detect conformational changes (e.g., hindered rotation of the quinoline-phenol bond) .

- X-ray crystallography : Compare experimental crystal structures with computational models (DFT-optimized geometries) to validate bond lengths and angles .

- Cross-validation : Overlay 2D NOESY/ROESY spectra with X-ray data to confirm spatial arrangements of substituents .

- Quantum chemical calculations : Use B3LYP/6-31G* basis sets to simulate NMR chemical shifts and compare with experimental data .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- Quinoline protons : Look for deshielded aromatic protons (δ 8.5–9.0 ppm for H-2/H-4 of quinoline) and coupling patterns (e.g., doublet of doublets for H-5/H-7) .

- Phenolic -OH : A broad singlet at δ 5.5–6.0 ppm (disappears on D₂O exchange) .

- IR spectroscopy : Confirm phenolic O-H stretch (~3200 cm⁻¹) and quinoline C=N stretch (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Monitor molecular ion [M+H]⁺ (e.g., m/z 238.0874 for C₁₅H₁₁NO) .

Advanced: What computational chemistry approaches (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do these predictions align with experimental data?

Methodological Answer:

- DFT calculations :

- Alignment with experiment :

Basic: How does the quinoline moiety influence the chemical reactivity of this compound compared to simple phenolic compounds?

Methodological Answer:

The quinoline group introduces:

- Electron-withdrawing effects : Stabilizes the phenolic -OH via resonance, reducing acidity (pKa ~9.5 vs. ~10 for phenol) .

- Chelation capability : The N atom in quinoline enables metal coordination (e.g., Fe³⁺, Cu²⁺), facilitating applications in catalysis or bioimaging .

- Enhanced π-stacking : The planar quinoline ring promotes interactions with aromatic biomolecules (e.g., DNA intercalation) .

Advanced: What strategies elucidate the interaction mechanisms between this compound and biological targets in drug discovery?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., topoisomerase II) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Fluorescence quenching assays : Monitor changes in tryptophan emission (λex = 280 nm) upon compound-protein binding .

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Table 1: Differentiation of this compound from Structurally Similar Compounds

| Compound | Key Structural Feature | Unique Property | Reference |

|---|---|---|---|

| This compound | Phenol linked to C-8 of quinoline | Metal chelation, dual H-bonding capacity | |

| 8-Hydroxyquinoline | Hydroxyl at C-8 of quinoline | Stronger chelation (e.g., Al³⁺) | |

| 4-Bromo-N-(8-quinolinyl)phenol | Bromine substituent on phenol | Enhanced electrophilicity for SNAr reactions |

Advanced: How can researchers address stability challenges (e.g., decomposition under polymerization conditions) for this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >200°C) .

- Radical scavengers : Add inhibitors (e.g., BHT) during reactions to prevent radical-induced degradation .

- Alternative solvents : Use aprotic solvents (e.g., DMSO) instead of protic ones to reduce nucleophilic attack on the quinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.